molecular formula C25H30N2 B3104769 1,6-Hexanediamine, N-(triphenylmethyl)- CAS No. 149834-58-2

1,6-Hexanediamine, N-(triphenylmethyl)-

Cat. No. B3104769
CAS RN: 149834-58-2
M. Wt: 358.5 g/mol
InChI Key: JUCAVZCEBDOYJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, 1,6-hexanediamine (HAD) has been used in the synthesis of bio-based semi-aromatic polyamides . The chemical structures of the obtained samples were evaluated by Fourier infrared spectroscopy (FT-IR), and the influence of the addition of HAD on melting points, thermal behaviors, crystallization performances, and mechanical characteristics were analyzed .


Molecular Structure Analysis

The molecular structure of 1,6-Hexanediamine, a related compound, is available . It has a molecular weight of 116.2046 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of 1,6-Hexanediamine have been studied. For example, in the presence of an Ni-MgO catalyst, 1,6-hexanediamine is much more stable . At 160°C with a contact time of 2.5 hr, the conversion was 18% .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,6-Hexanediamine, a related compound, are available . It has a molecular weight of 116.2046 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .

Safety and Hazards

The safety data sheet for 1,6-Hexanediamine, a related compound, indicates that it is considered hazardous . It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

N'-tritylhexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,27H,1-2,12-13,20-21,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCAVZCEBDOYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400634
Record name 1,6-Hexanediamine, N-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Hexanediamine, N-(triphenylmethyl)-

CAS RN

149834-58-2
Record name N1-(Triphenylmethyl)-1,6-hexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149834-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Hexanediamine, N-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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